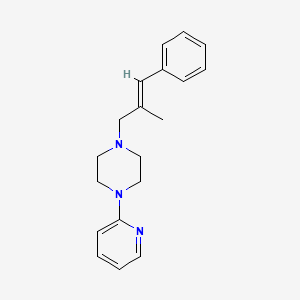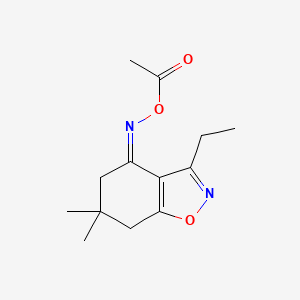![molecular formula C13H14N2O2S2 B5911320 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)
2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide, also known as MTEB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer. 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In particular, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis. 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide in lab experiments is its relatively low cost and easy synthesis method. 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide. One potential area of research is the development of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide's potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide and its potential applications in medicine and materials science.
Métodos De Síntesis
The synthesis of 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide involves the reaction of 2-methylbenzenesulfonylhydrazide with 2-thiopheneacetaldehyde in the presence of acetic acid as a catalyst. The resulting product is 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide, which is a yellow crystalline solid with a melting point of 202-204°C.
Aplicaciones Científicas De Investigación
2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has shown promise as an anti-inflammatory and anti-cancer agent. In agriculture, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been studied for its potential use as a pesticide. In materials science, 2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been investigated for its potential use as a dye.
Propiedades
IUPAC Name |
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-10-6-3-4-8-13(10)19(16,17)15-14-11(2)12-7-5-9-18-12/h3-9,15H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPVLADEAVQPF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NN=C(C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)N/N=C(\C)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)

![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)